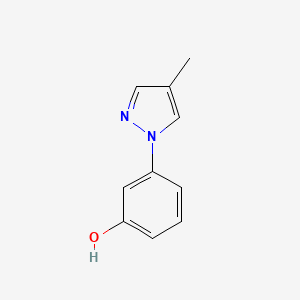
3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid, also known as BTCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and physiological effects:
3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of nitric oxide and prostaglandin E2 production, as well as the reduction of oxidative stress markers. Additionally, 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar pharmacological properties. However, one limitation is the lack of available data on its pharmacokinetics and pharmacodynamics, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid, including the development of new derivatives with improved pharmacological properties, the investigation of its potential use in the treatment of other diseases, such as cancer and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid in various applications.
Conclusion:
In conclusion, 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid is a promising compound with potential applications in various fields, including medicine and microbiology. Its pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities, make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to determine its optimal use in various applications.
Méthodes De Synthèse
The synthesis of 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid involves a multistep process that starts with the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form 1-benzothiophene-3-carbonyl chloride. This intermediate is then reacted with N-methylhydroxylamine hydrochloride to form N-methylhydroxylamine 1-benzothiophene-3-carbonyl chloride, which is further reacted with 2-hydroxy-2-methylpropanoic acid to produce 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid.
Applications De Recherche Scientifique
3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
3-(1-benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-13(18,12(16)17)7-14-11(15)9-6-19-10-5-3-2-4-8(9)10/h2-6,18H,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWONVNAVKAEFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC2=CC=CC=C21)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)

![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)
![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)
![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)

![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)